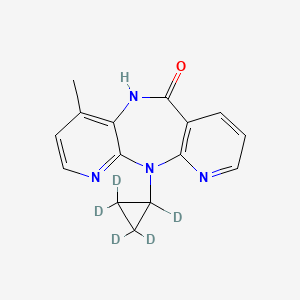![molecular formula C19H20N4O3 B12067191 N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide CAS No. 1083158-66-0](/img/structure/B12067191.png)
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide is a complex organic compound with a unique structure that includes a benzimidazole moiety, a nitrophenyl group, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the butanamide chain through an amidation reaction between the nitrophenyl-benzimidazole derivative and butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and high-efficiency purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its complex structure.
Mecanismo De Acción
The mechanism of action of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Fluorine Compounds: Known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide is unique due to its combination of a benzimidazole core, nitrophenyl group, and butanamide chain, which imparts specific chemical and biological properties not found in simpler compounds.
Propiedades
IUPAC Name |
N-[2-methyl-4-(1-methylbenzimidazol-2-yl)-6-nitrophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-7-17(24)21-18-12(2)10-13(11-16(18)23(25)26)19-20-14-8-5-6-9-15(14)22(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLNGREUBQYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C2=NC3=CC=CC=C3N2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)


![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)







